molecular formula C13H10ClN3O2S B1426747 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1311275-32-7

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1426747
CAS No.: 1311275-32-7
M. Wt: 307.76 g/mol
InChI Key: VSFDYYLYTLVJCC-UHFFFAOYSA-N
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Description

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C13H10ClN3O2S. It is characterized by a pyrrolo[3,2-d]pyrimidine core structure substituted with a chlorine atom at the 4-position and a tosyl group at the 5-position.

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is crucial for bacterial DNA replication, while RNA polymerase is essential for transcription, the process of creating an RNA copy of a DNA sequence.

Mode of Action

This compound binds to DNA gyrase, preventing it from breaking down bacterial DNA . It also binds to RNA polymerase, which likely disrupts the transcription process . These interactions inhibit the growth of bacteria, making the compound effective against bacterial infections.

Result of Action

The binding of this compound to DNA gyrase and RNA polymerase inhibits the growth of bacteria . This inhibition is particularly effective against Staphylococcus and Mycobacterium tuberculosis , making the compound a potential treatment for infections caused by these bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of both a chlorine atom and a tosyl group, which confer distinct reactivity and biological activity. The tosyl group enhances the compound’s solubility and facilitates further functionalization .

Properties

IUPAC Name

4-chloro-5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(17)13(14)16-8-15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFDYYLYTLVJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 3
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 4
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 5
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 6
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine

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